molecular formula C17H19BrN4O2S B6568363 N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921508-17-0

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6568363
CAS RN: 921508-17-0
M. Wt: 423.3 g/mol
InChI Key: RDARTCRLCQUHAJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide, also known as 4-Bromophenyl-2-cyclopentylcarbamoyl-1,3-thiazol-4-ylacetamide, is a synthetic compound used in a variety of scientific research applications. This compound is a structural analog of the natural compound retinol and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide acts as an agonist of the retinoid X receptor (RXR) and retinoid acid receptor (RAR). It binds to these receptors and activates them, resulting in the expression of genes involved in cell growth and differentiation. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in the breakdown of retinoids, resulting in an increase in the levels of retinoids in the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been found to have anti-aging effects, as well as to stimulate the production of new cells and tissues.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that this compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has a number of potential future directions. One potential direction is the development of new analogs of this compound with improved pharmacological properties. Additionally, further research could be conducted on the effects of this compound on cell growth and differentiation, as well as its effects on gene expression. Additionally, further research could be conducted on the mechanism of action of this compound and its potential therapeutic applications. Finally, further research could be conducted on the potential for this compound to be used as a biomarker for the detection of certain diseases.

Synthesis Methods

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can be synthesized through a multi-step process. First, 4-bromophenylacetonitrile is reacted with cyclopentylcarbamoylchloride in the presence of a base such as sodium hydroxide to form 4-bromophenyl-2-cyclopentylcarbamoyl-1,3-thiazol-4-ylacetamide. Next, the product is purified by recrystallization from methanol. Finally, the compound is dried in vacuo and stored in a dark place.

Scientific Research Applications

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of retinoids, as well as in the study of the effects of retinoid analogs on cell growth and differentiation. It has also been used in the study of the effects of retinoid analogs on the development of cancer and other diseases. Additionally, this compound has been used in the study of the effects of retinoid analogs on the regulation of gene expression.

properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2S/c18-11-5-7-13(8-6-11)19-15(23)9-14-10-25-17(21-14)22-16(24)20-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDARTCRLCQUHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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